molecular formula C10H13NO4 B11460789 (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanamine CAS No. 1087790-61-1

(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanamine

Cat. No.: B11460789
CAS No.: 1087790-61-1
M. Wt: 211.21 g/mol
InChI Key: JWWLOGFPHCXLLW-UHFFFAOYSA-N
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Description

(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanamine is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a methanamine group attached to a benzodioxole ring substituted with two methoxy groups at positions 4 and 7

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanamine typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Amination: The final step involves the introduction of the methanamine group. This can be done through reductive amination of the corresponding aldehyde or ketone derivative using reagents like sodium cyanoborohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the compound can lead to the formation of secondary amines or alcohols, depending on the specific conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like halides, thiols, or amines can be used in the presence of a suitable base or catalyst.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of various substituted benzodioxole derivatives.

Scientific Research Applications

(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanamine is unique due to the presence of the methanamine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

1087790-61-1

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

(4,7-dimethoxy-1,3-benzodioxol-5-yl)methanamine

InChI

InChI=1S/C10H13NO4/c1-12-7-3-6(4-11)8(13-2)10-9(7)14-5-15-10/h3H,4-5,11H2,1-2H3

InChI Key

JWWLOGFPHCXLLW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)CN)OC)OCO2

Origin of Product

United States

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